(E)-2-(4-Chlorophenyl)-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c22-17-11-9-16(10-12-17)13-14-28(26,27)23-15-20-19-7-4-8-21(19)25(24-20)18-5-2-1-3-6-18/h1-3,5-6,9-14,23H,4,7-8,15H2/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZKOKUVAKOXFO-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2CNS(=O)(=O)C=CC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)N(N=C2CNS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that many similar compounds work by binding to their target proteins and modulating their activity. This can lead to changes in cellular processes and biochemical pathways.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by EN300-26621057. Based on its structural similarity to other compounds, it may influence a variety of cellular processes.
Pharmacokinetics
For instance, the presence of the sulfonamide group may affect its absorption and distribution.
Result of Action
The molecular and cellular effects of EN300-26621057’s action are largely unknown due to the lack of specific target and pathway information. It’s possible that the compound could have various effects depending on the proteins it interacts with.
Action Environment
The action, efficacy, and stability of EN300-26621057 can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature.
Biological Activity
The compound (E)-2-(4-Chlorophenyl)-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]ethenesulfonamide is a derivative of the N-aryl-2-arylethenesulfonamide class, which has garnered attention for its diverse biological activities, particularly in cancer therapy. This article examines the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of (E)-2-(4-Chlorophenyl)-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]ethenesulfonamide can be dissected into two main components: the sulfonamide moiety and the cyclopentapyrazole derivative. The presence of the 4-chlorophenyl group is significant for enhancing biological activity due to its electronic properties.
Anticancer Properties
Research indicates that compounds in the N-aryl-2-arylethenesulfonamide series exhibit potent anticancer activity. For instance, studies have shown that certain derivatives demonstrate IC50 values as low as 5 to 10 nM against various cancer cell lines, including those resistant to conventional therapies .
A quantitative structure-activity relationship (QSAR) analysis involving 40 compounds related to this class revealed significant correlations between molecular descriptors and anticancer efficacy. Key descriptors influencing activity included electronic factors (e.g., ) and steric factors (e.g., ) with a high correlation coefficient () indicating a robust predictive model for anticancer potential .
The mechanisms by which these compounds exert their anticancer effects include:
- Microtubule Disruption : Compounds such as (E)-N-(3-Amino-4-methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide have been shown to disrupt microtubule formation, leading to mitotic arrest and subsequent apoptosis in cancer cells .
- Caspase Activation : The activation of caspases has been identified as a critical pathway through which these compounds induce cell death. This apoptotic pathway is essential for eliminating cancer cells effectively .
- Inhibition of Nitric Oxide Production : Some derivatives have demonstrated anti-inflammatory properties by inhibiting nitric oxide production in activated microglia, which may contribute to their neuroprotective effects in models of neuroinflammation .
In Vitro Studies
A study evaluating the cytotoxicity of various derivatives found that the compound with a 4-chlorophenyl substituent exhibited significant activity against gastric cancer cell lines, with an IC50 value of 60 nM . This highlights the importance of substituent choice in enhancing biological activity.
In Vivo Studies
In xenograft models using nude mice, certain N-aryl derivatives showed dramatic reductions in tumor size compared to controls, suggesting strong in vivo efficacy . These findings support further investigation into their potential clinical applications.
Data Tables
| Compound | IC50 (nM) | Cell Line | Mechanism |
|---|---|---|---|
| 4-ClC6H4 derivative | 60 | Gastric Cancer NUGC | Microtubule Disruption |
| 6t | 5 - 10 | Various | Mitotic Arrest |
| 6a | 399 | Liver Cancer HEPG2 | Apoptosis Induction |
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison with structurally or functionally analogous compounds is critical for understanding the unique properties of this sulfonamide derivative. Below is a comparative analysis based on typical methodologies and tools referenced in the evidence:
Table 1: Structural and Functional Comparison Framework
Key Findings from Methodological Comparisons:
Crystallographic Precision : The use of SHELX ensures high-precision refinement of the compound’s crystal structure, comparable to other small-molecule sulfonamides. Anisotropic displacement parameters (visualized via ORTEP ) would highlight steric or electronic differences from analogs lacking the cyclopenta[c]pyrazole group.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-2-(4-Chlorophenyl)-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]ethenesulfonamide?
- Methodology :
- Mannich Reaction : The pyrazole core can be synthesized via condensation of 4-chloro-2-(1H-pyrazol-3-yl)phenol with formaldehyde and amines under acidic conditions, as demonstrated in analogous systems .
- Sulfonamide Coupling : The ethenesulfonamide moiety is introduced via nucleophilic substitution between (E)-2-(4-chlorophenyl)ethenesulfonyl chloride and the pyrazole-methylamine intermediate. Reaction conditions (e.g., DMF as solvent, 0–10°C for controlled kinetics) are critical to avoid side reactions .
- Table: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole Formation | 4-Chlorophenol, POCl₃/DMF, reflux | 65–70 | |
| Sulfonamide Coupling | Ethenesulfonyl chloride, DCM, RT | 80–85 |
Q. How can the structure of this compound be characterized using spectroscopic and crystallographic methods?
- Methodology :
- X-ray Crystallography : Resolve stereochemistry (E-configuration) and confirm dihydro-cyclopenta[c]pyrazole ring conformation. Use single-crystal diffraction data (e.g., CCDC deposition codes) .
- NMR Analysis : ¹H NMR (DMSO-d₆) reveals distinct peaks for sulfonamide NH (~10.2 ppm) and ethene protons (δ 6.8–7.1 ppm). ¹³C NMR confirms the chlorophenyl (C-Cl, ~125 ppm) and cyclopenta-fused pyrazole carbons .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]+ calculated for C₂₁H₁₉ClN₂O₂S: 422.0821) .
Q. What are the key reactivity patterns of the sulfonamide and ethene groups in this compound?
- Methodology :
- Sulfonamide Reactivity : The sulfonamide NH participates in hydrogen bonding, influencing solubility and crystallinity. It can undergo alkylation or acylation under basic conditions (e.g., NaH/DMF) .
- Ethene Group : The (E)-configured ethene moiety is susceptible to electrophilic additions (e.g., bromination) or Diels-Alder reactions, which can modify bioactivity .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for conformational isomers be resolved?
- Methodology :
- Dynamic NMR (DNMR) : Detect slow interconversion of rotamers (e.g., sulfonamide NH rotation) by variable-temperature ¹H NMR (e.g., −40°C to 60°C in CDCl₃) .
- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G*) to identify dominant conformers .
- Crystallographic Validation : X-ray structures provide unambiguous evidence of preferred conformations in the solid state .
Q. What computational methods are used to model the electronic properties and ligand-target interactions of this compound?
- Methodology :
- Docking Studies : Use AutoDock Vina to predict binding affinity to biological targets (e.g., cyclooxygenase-2) based on the sulfonamide’s hydrogen-bonding capacity .
- DFT for Electronic Properties : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess redox stability. Polarizable continuum models (PCM) simulate solvent effects .
Q. How can bioactivity studies be designed to evaluate the pharmacological potential of this compound?
- Methodology :
- In Vitro Assays : Screen for anti-inflammatory activity via COX-2 inhibition (IC₅₀ determination) using fluorometric kits. Compare with celecoxib as a reference .
- SAR Analysis : Modify the chlorophenyl or pyrazole moieties to assess impact on potency. For example, replace 4-Cl with 4-F and measure changes in logP/bioavailability .
- Table: Example Bioactivity Data
| Modification | IC₅₀ (COX-2, μM) | logP |
|---|---|---|
| Parent Compound | 0.45 | 3.2 |
| 4-F Analog | 0.38 | 2.9 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
